molecular formula C27H31NO2 B10845955 8-Phenyloctylcarbamic Acid Biphenyl-3-yl Ester

8-Phenyloctylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10845955
M. Wt: 401.5 g/mol
InChI Key: IKKKZTIUGOILBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Phenyloctylcarbamic Acid Biphenyl-3-yl Ester is a synthetic organic compound that belongs to the class of carbamate esters It is characterized by the presence of a biphenyl group and a phenyloctyl chain, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyloctylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-yl alcohol with 8-phenyloctyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

    Preparation of Biphenyl-3-yl Alcohol: Biphenyl-3-yl alcohol can be synthesized through the reduction of biphenyl-3-carboxylic acid using a reducing agent such as lithium aluminum hydride.

    Formation of 8-Phenyloctyl Isocyanate: 8-Phenyloctyl isocyanate is prepared by reacting 8-phenyloctylamine with phosgene or a phosgene equivalent.

    Esterification Reaction: The biphenyl-3-yl alcohol is then reacted with 8-phenyloctyl isocyanate in the presence of a catalyst such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Phenyloctylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carbamate derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted carbamates with various nucleophilic groups.

Scientific Research Applications

8-Phenyloctylcarbamic Acid Biphenyl-3-yl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Phenyloctylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of fatty acid amide hydrolase (FAAH), the compound binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain, inflammation, and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Phenyloctylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific phenyloctyl chain, which influences its lipophilicity and binding affinity to molecular targets. This structural feature may enhance its potency and selectivity as an enzyme inhibitor, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H31NO2

Molecular Weight

401.5 g/mol

IUPAC Name

(3-phenylphenyl) N-(8-phenyloctyl)carbamate

InChI

InChI=1S/C27H31NO2/c29-27(30-26-20-13-19-25(22-26)24-17-10-6-11-18-24)28-21-12-4-2-1-3-7-14-23-15-8-5-9-16-23/h5-6,8-11,13,15-20,22H,1-4,7,12,14,21H2,(H,28,29)

InChI Key

IKKKZTIUGOILBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCNC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.